molecular formula C11H16N2O3 B13681330 Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate

Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate

Cat. No.: B13681330
M. Wt: 224.26 g/mol
InChI Key: DAGQSJORYBJZAT-UHFFFAOYSA-N
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Description

Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate can be achieved through several methods. One common approach involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
  • 2-Methyltetrahydropyran

Uniqueness

Methyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 2-[1-(oxan-2-yl)pyrazol-4-yl]acetate

InChI

InChI=1S/C11H16N2O3/c1-15-11(14)6-9-7-12-13(8-9)10-4-2-3-5-16-10/h7-8,10H,2-6H2,1H3

InChI Key

DAGQSJORYBJZAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(N=C1)C2CCCCO2

Origin of Product

United States

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